molecular formula C17H17ClN6O2 B2414749 3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921858-20-0

3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2414749
CAS No.: 921858-20-0
M. Wt: 372.81
InChI Key: FZAIGXNZOCMQJX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms, particularly demonstrating high efficacy against CK1δ and CK1ε . These kinases are pivotal regulators of the circadian clock, Wnt signaling, and neurodegenerative disease pathways. Its primary research value lies in its utility as a chemical probe to dissect the physiological and pathological roles of CK1. Researchers utilize this compound to investigate CK1-driven phosphorylation events, such as the modulation of PER2 protein stability within the circadian feedback loop . Furthermore, due to the established link between CK1 dysregulation and diseases like Alzheimer's disease, this inhibitor serves as a critical tool for exploring novel therapeutic strategies, enabling studies on tau phosphorylation and aggregation in cellular and animal models of neurodegeneration. By selectively targeting CK1δ/ε, this compound provides researchers with a powerful means to validate these kinases as drug targets and to elucidate complex signaling networks in cancer, circadian biology, and neurological disorders.

Properties

IUPAC Name

8-(2-chlorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-7-5-6-8-11(10)18/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAIGXNZOCMQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.

Biological Activity

The compound 3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazolopurine class of compounds. This class has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as anti-inflammatory agents. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C14H15ClN4O2\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_4\text{O}_2

This compound features a chlorophenyl group and an isopropyl moiety attached to a triazolo-purine framework, which is known to influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro and in vivo studies. Key areas of focus include:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines.
  • Anti-inflammatory Effects : Its potential as an anti-inflammatory agent has also been investigated.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance:

  • Cell Line Studies :
    • The compound exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
    • It was found to induce apoptosis in cancer cells, suggesting a mechanism that leads to programmed cell death.
Cell LineIC50 (µM)Mechanism
MCF73.79Apoptosis induction
NCI-H46012.50Cell cycle arrest
SF-26842.30Apoptosis induction

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects:

  • Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
  • Experimental Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain indicators.

Case Studies

  • Case Study on MCF7 Cell Line :
    • Researchers observed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers such as caspase activation.
  • In Vivo Studies :
    • Animal studies demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential for therapeutic use in oncology.

Preparation Methods

Retrosynthetic Analysis

The target compound features a fused triazolo-purine-dione scaffold with three critical substituents:

  • 2-Chlorophenyl group at position 3
  • Isopropyl group at position 9
  • Methyl groups at positions 5 and 7

Retrosynthetically, the molecule can be dissected into two primary fragments (Figure 1):

  • Fragment A : 2-Chlorophenyl-triazole precursor
  • Fragment B : Purine-dione core with isopropyl and methyl substituents

The convergent synthesis strategy involves coupling these fragments via cyclization or substitution reactions.

Synthetic Pathways

Construction of the Triazolo-Purine Core

The triazolo[4,3-e]purine-dione system is typically assembled using Biginelli-like heterocyclization (Scheme 1). This one-pot, three-component reaction combines:

  • 5-Amino-4H-1,2,4-triazole (or derivatives)
  • 1,3-Diketone (e.g., acetylacetone)
  • Urea/thiourea derivatives

Example Protocol :

  • React 3-amino-5-thiol-1,2,4-triazole with acetylacetone and urea in DMF at 130–160°C for 15–20 minutes.
  • Isolate the intermediate 7-hydroxytriazolopyrimidine via recrystallization.
  • Treat with phosphoryl chloride (POCl₃) to form the chloro derivative.
  • Perform nucleophilic substitution with isopropylamine to introduce the isopropyl group.

Key Modifications for Target Compound :

  • Replace acetylacetone with dimethylated diketones to install the 5,7-dimethyl groups.
  • Use 2-chlorobenzaldehyde derivatives to introduce the aryl substituent.

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl moiety is incorporated via Suzuki-Miyaura coupling or Ullmann-type reactions at the triazole ring’s C3 position.

Optimized Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DME/H₂O (4:1)
Temperature 80°C
Reaction Time 12 hours
Yield 68–72%

Procedure :

  • React 3-bromo-triazolopyrimidine with 2-chlorophenylboronic acid under inert atmosphere.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Functionalization with Isopropyl and Methyl Groups

Isopropyl Group Installation

The isopropyl group at N9 is introduced via alkylation or Buchwald-Hartwig amination :

Method A (Grignard Reagent) :

  • Treat the purine-dione intermediate with isopropylmagnesium bromide in THF at −78°C.
  • Quench with NH₄Cl and extract with dichloromethane.

Method B (Reductive Amination) :

  • Condense the amine intermediate with acetone using NaBH₃CN as a reducing agent.
Methyl Group Installation

The 5- and 7-methyl groups are introduced during the diketone synthesis stage:

  • Use 2,4-pentanedione (acetylacetone) as the diketone precursor.
  • Optimize stoichiometry to ensure bis-methylation.

Characterization and Optimization

Analytical Data

Representative NMR Data (Analogous Compound) :

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.92 (sept, J = 6.4 Hz, 1H, OCH(CH₃)₂), 3.11 (s, 3H, N-CH₃), 2.98 (s, 3H, N-CH₃), 1.41 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
  • ¹³C-NMR : δ 165.2 (C=O), 155.6 (C=N), 134.9–127.3 (Ar-C), 68.5 (OCH(CH₃)₂), 29.8 (N-CH₃), 22.1 (CH(CH₃)₂).

Yield Optimization

Comparative yields for critical steps:

Step Method Yield (%) Purity (%)
Core Cyclization Biginelli 65 98
Suzuki Coupling Pd(PPh₃)₄ 72 95
Isopropylation Grignard 58 90

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Use microwave irradiation to enhance reaction specificity.
    • Employ directing groups (e.g., nitro) to control substituent positioning.
  • Steric Hindrance from 2-Chlorophenyl Group :

    • Optimize coupling temperatures to prevent side reactions.
  • Purification Difficulties :

    • Utilize preparative HPLC for polar intermediates.

Q & A

Q. What statistical approaches validate reproducibility in biological assays (e.g., IC₅₀ determinations)?

  • Methodological Answer: Triplicate independent experiments with ANOVA analysis (p < 0.05) ensure intra-assay consistency. Bland-Altman plots assess inter-lab variability. Standardized protocols (e.g., CLSI guidelines) minimize batch effects. Public datasets (e.g., ChEMBL) provide reference IC₅₀ values for benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.